N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: is an organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:
Halogenation: Introduction of chlorine and iodine atoms to the phenyl ring.
Etherification: Formation of the propan-2-yloxy group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenyl rings may participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(propan-2-yloxy)benzamide
- N-(4-iodophenyl)-4-(propan-2-yloxy)benzamide
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
Uniqueness
N-(2-chloro-4-iodophenyl)-4-(propan-2-yloxy)benzamide: is unique due to the specific combination of chlorine and iodine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)9-14(15)17/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERGUCWVVXTMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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